molecular formula C7H3F4NO2 B1324385 2-Fluoro-3-nitrobenzotrifluoride CAS No. 61324-97-8

2-Fluoro-3-nitrobenzotrifluoride

Cat. No. B1324385
CAS RN: 61324-97-8
M. Wt: 209.1 g/mol
InChI Key: PGKWPKDZNHZBQK-UHFFFAOYSA-N
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Description

2-Fluoro-3-nitrobenzotrifluoride is a complex chemical compound with the molecular formula C7H3F4NO2 . It is widely used as an intermediate in the synthesis and development of new active pharmaceutical ingredients (APIs) .


Synthesis Analysis

A synthesis process of 5-fluoro-2-nitrobenzotrifluoride was achieved in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride using the mixed acid as a nitrating agent . The process safety was evaluated based on the temperature rise with the use of Reaction Calorimeter and Differential Scanning Calorimetry .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-3-nitrobenzotrifluoride can be represented by the SMILES string [O-]N+c1cc(ccc1F)C(F)(F)F .


Chemical Reactions Analysis

The nitration of 3-fluorobenzotrifluoride using the mixed acid as a nitrating agent is a key step in the synthesis of 2-Fluoro-3-nitrobenzotrifluoride . The reaction performance in the millireactor was studied in order to obtain optimal operational conditions .


Physical And Chemical Properties Analysis

2-Fluoro-3-nitrobenzotrifluoride is a solid with a molecular weight of 209.1 g/mol . It is insoluble in water .

Scientific Research Applications

Continuous-Flow Synthesis

2-Fluoro-3-nitrobenzotrifluoride has been utilized in the synthesis of 5-fluoro-2-nitrobenzotrifluoride, a process conducted in a continuous-flow millireactor. This method offers enhanced safety and efficiency compared to traditional batch reactors, making it advantageous for manufacturing fine chemicals and pharmaceutical intermediates involving nitration (Chen et al., 2020).

Study of Nucleophilic Substitution Reactions

Research has explored the relative mobility of the nitro group and the fluorine atom in compounds like 3,5-dinitro- and 3-fluoro-5-nitrobenzotrifluorides. These studies, conducted using phenols in the presence of potassium carbonate, provide insights into the entropy control of arenes' reactivity, contributing to our understanding of the reaction mechanisms in organic chemistry (Khalfina & Vlasov, 2002).

Spin-Spin Coupling in NMR Studies

2-Fluoro-3-nitrobenzotrifluoride has been instrumental in the study of indirect spin-spin coupling constants in nuclear magnetic resonance (NMR) spectroscopy. This research aids in understanding “through-space” interactions in molecules, which is crucial for structural determination in chemistry (Schaefer et al., 1975).

Synthesis of Novel Herbicides

The compound has been used in the synthesis of novel herbicides such as beflubutamid. This process involves nitrification reactions followed by reduction and further chemical transformations, highlighting the compound's role in agricultural chemistry (Chen Huan-you, 2012).

Fluorinated Compounds in Organic Synthesis

2-Fluoro-3-nitrobenzotrifluoride is a key component in the synthesis of various fluorinated organic compounds. Its use in creating difluoromethylated derivatives demonstrates its versatility in organic synthesis and the development of new chemical entities (Thomoson et al., 2014).

Anaerobic Metabolism Studies

This compound has been studied in the context of the anaerobic metabolism of aromatic acids by certain microorganisms. Such research provides valuable insights into environmental chemistry and the biological breakdown of complex organic compounds (Mouttaki et al., 2008).

Fluorinating Reagents in Synthesis

2-Fluoro-3-nitrobenzotrifluoride has been involved in the study of N-fluoro amines as fluorinating reagents. This research is pivotal in understanding the role of fluorinating agents in organic chemistry and their influence on reaction mechanisms (Furin & Fainzil’berg, 2000).

Hydrogen Bonding and Halogen Bonding Studies

The study of intermolecular interactions such as hydrogen bonds and halogen bonds using compounds like 2-Fluoro-3-nitrobenzotrifluoride contributes significantly to the field of supramolecular chemistry and crystal engineering (Libri et al., 2008).

Safety And Hazards

2-Fluoro-3-nitrobenzotrifluoride is considered hazardous. It is moderately toxic by ingestion, inhalation, and subcutaneous routes . It is also combustible when exposed to heat or flame .

Future Directions

The continuous-flow synthesis strategy used for the production of 2-Fluoro-3-nitrobenzotrifluoride would be beneficial for the commercial manufacturing of fine chemicals and pharmaceutical intermediates with the involvement of nitration . This suggests potential future directions in the optimization of synthesis processes for such compounds.

properties

IUPAC Name

2-fluoro-1-nitro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO2/c8-6-4(7(9,10)11)2-1-3-5(6)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKWPKDZNHZBQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40633119
Record name 2-Fluoro-1-nitro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-nitrobenzotrifluoride

CAS RN

61324-97-8
Record name 2-Fluoro-1-nitro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-nitrobenzotrifluoride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ES BURSTEIN - ic.gc.ca
La présente invention se rapporte à l'utilisation de N-desméthylclozapine (NDMC) et de composés associés pour traiter une multitudes de maladies neuropsychiatriques, y compris la …
Number of citations: 2 www.ic.gc.ca

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